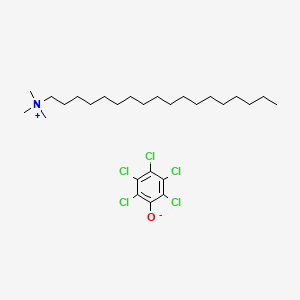
Stearyltrimethylammonium pentachlorophenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearyltrimethylammonium pentachlorophenate is a chemical compound with the molecular formula C21H46N.C6Cl5O. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a stearyltrimethylammonium cation and a pentachlorophenate anion, which contribute to its unique chemical characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stearyltrimethylammonium pentachlorophenate typically involves the reaction of stearyltrimethylammonium chloride with pentachlorophenol. The reaction is carried out in an aqueous medium, where the stearyltrimethylammonium cation interacts with the pentachlorophenate anion to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through filtration and crystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Stearyltrimethylammonium pentachlorophenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the pentachlorophenate anion into less chlorinated phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various chlorinated phenols, depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tetrachlorobenzoquinone, while reduction reactions can produce tetrachlorohydroquinone .
Aplicaciones Científicas De Investigación
Stearyltrimethylammonium pentachlorophenate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and dispersions.
Biology: The compound is utilized in biological studies to investigate its effects on cell membranes and its potential as an antimicrobial agent.
Medicine: Research has explored its potential use in drug delivery systems due to its surfactant properties.
Industry: It is employed in industrial applications such as the formulation of cleaning agents and personal care products
Mecanismo De Acción
The mechanism of action of stearyltrimethylammonium pentachlorophenate involves its interaction with cell membranes. The stearyltrimethylammonium cation interacts with the lipid bilayer, disrupting the membrane structure and leading to increased permeability. This disruption can result in the leakage of cellular contents and ultimately cell death. The pentachlorophenate anion may also contribute to the compound’s antimicrobial properties by interfering with cellular metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Stearyltrimethylammonium chloride: Similar in structure but lacks the pentachlorophenate anion.
Cetyltrimethylammonium bromide: Another surfactant with a similar cation but different anion.
Benzalkonium chloride: A widely used antimicrobial agent with a similar cationic structure.
Uniqueness
Stearyltrimethylammonium pentachlorophenate is unique due to the presence of the pentachlorophenate anion, which imparts distinct chemical and biological properties. This combination of cation and anion makes it particularly effective as a surfactant and antimicrobial agent, setting it apart from other similar compounds .
Propiedades
Número CAS |
488-40-4 |
|---|---|
Fórmula molecular |
C27H46Cl5NO |
Peso molecular |
577.9 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentachlorophenolate;trimethyl(octadecyl)azanium |
InChI |
InChI=1S/C21H46N.C6HCl5O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-21H2,1-4H3;12H/q+1;/p-1 |
Clave InChI |
WWFIOGVBRROSQM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


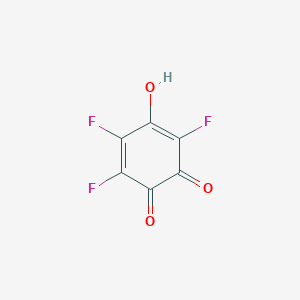
![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)
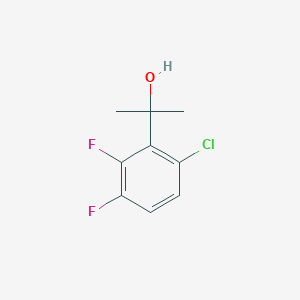
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
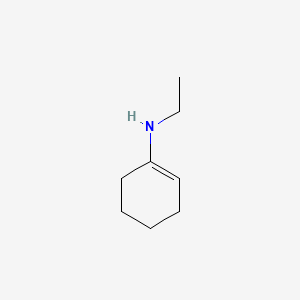
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
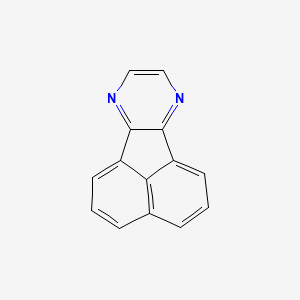
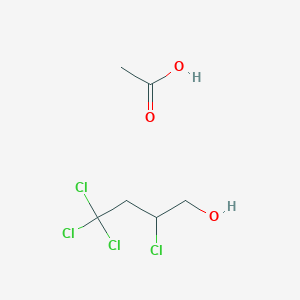
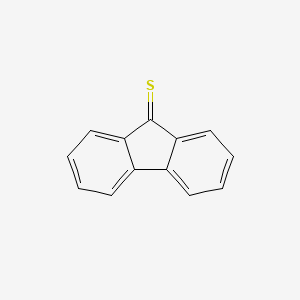
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
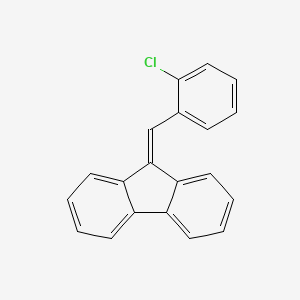
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
